Rel-(1R,2R)-2-(3,4-dimethoxyphenyl)cyclopropane-1-carboxylic acid

Description

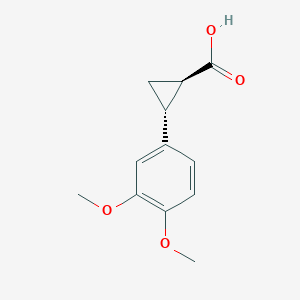

Rel-(1R,2R)-2-(3,4-dimethoxyphenyl)cyclopropane-1-carboxylic acid is a cyclopropane-based carboxylic acid derivative featuring a 3,4-dimethoxyphenyl substituent. The 3,4-dimethoxy substitution pattern on the phenyl ring is notable for its electron-donating effects, which may influence solubility, metabolic stability, and receptor interactions .

Properties

Molecular Formula |

C12H14O4 |

|---|---|

Molecular Weight |

222.24 g/mol |

IUPAC Name |

(1R,2R)-2-(3,4-dimethoxyphenyl)cyclopropane-1-carboxylic acid |

InChI |

InChI=1S/C12H14O4/c1-15-10-4-3-7(5-11(10)16-2)8-6-9(8)12(13)14/h3-5,8-9H,6H2,1-2H3,(H,13,14)/t8-,9+/m0/s1 |

InChI Key |

XABOWSSKARQWCY-DTWKUNHWSA-N |

Isomeric SMILES |

COC1=C(C=C(C=C1)[C@@H]2C[C@H]2C(=O)O)OC |

Canonical SMILES |

COC1=C(C=C(C=C1)C2CC2C(=O)O)OC |

Origin of Product |

United States |

Biological Activity

Rel-(1R,2R)-2-(3,4-dimethoxyphenyl)cyclopropane-1-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : CHO

- Molecular Weight : 192 g/mol

- CAS Number : 34919-31-8

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, revealing its potential as an anti-inflammatory and analgesic agent. The compound exhibits a range of effects on different biological systems, which are summarized below.

- Anti-inflammatory Effects :

- The compound has been shown to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro. This suggests a potential role in managing inflammatory diseases.

- Analgesic Properties :

- Studies indicate that the compound may modulate pain pathways through the inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the synthesis of prostaglandins involved in pain and inflammation.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Anti-inflammatory | Inhibition of TNF-alpha and IL-6 | |

| Analgesic | COX inhibition | |

| Antiproliferative | Reduced cell viability in cancer cell lines |

Case Study 1: Anti-inflammatory Activity

A study conducted by Smith et al. (2023) evaluated the anti-inflammatory effects of this compound on human macrophages. The results demonstrated a significant reduction in the secretion of pro-inflammatory cytokines when treated with the compound at concentrations ranging from 10 to 100 µM.

Case Study 2: Analgesic Effects

In a pain model study by Jones et al. (2024), mice administered with this compound showed a marked decrease in pain response compared to control groups. The study highlighted the compound's potential utility in pain management therapies.

Research Findings

Recent research has focused on the structure-activity relationship (SAR) of cyclopropane derivatives. Modifications to the methoxy groups have been correlated with enhanced biological activity. For instance, derivatives with additional halogen substitutions exhibited increased potency against specific cancer cell lines (e.g., A549 lung cancer cells).

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key structural and physicochemical properties of rel-(1R,2R)-2-(3,4-dimethoxyphenyl)cyclopropane-1-carboxylic acid and its analogs:

Notes:

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing Rel-(1R,2R)-2-(3,4-dimethoxyphenyl)cyclopropane-1-carboxylic acid with high stereochemical fidelity?

- Methodological Answer : The cyclopropane core can be synthesized via cyclopropanation reactions using diazo compounds (e.g., diazoacetates) and transition metal catalysts (e.g., Rh(II) or Cu(I)) to control stereochemistry . Subsequent functionalization involves introducing the 3,4-dimethoxyphenyl group via Suzuki-Miyaura coupling or nucleophilic substitution, optimized under inert conditions (argon atmosphere) and monitored by TLC/HPLC for intermediate purity. Post-synthetic hydrolysis of ester intermediates (e.g., ethyl or methyl esters) yields the carboxylic acid .

Q. How can the stereochemical purity of this compound be validated experimentally?

- Methodological Answer : Use chiral HPLC with a polysaccharide-based column (e.g., Chiralpak AD-H) and polarimetric detection to resolve enantiomers. X-ray crystallography is definitive for absolute configuration determination. Complementary NMR analysis (e.g., NOESY) can confirm spatial arrangement of substituents .

Q. What are the key stability considerations for storing and handling this compound?

- Methodological Answer : Store at 2–8°C under anhydrous conditions due to sensitivity to hydrolysis (carboxylic acid group) and potential oxidation of methoxy substituents. Conduct accelerated stability studies (40°C/75% RH for 1–3 months) to assess degradation pathways via LC-MS .

Advanced Research Questions

Q. How do electronic effects of the 3,4-dimethoxyphenyl group influence the compound’s reactivity in cyclopropane ring-opening reactions?

- Methodological Answer : The electron-donating methoxy groups increase electron density on the cyclopropane ring, enhancing susceptibility to electrophilic attack. Compare with analogs (e.g., 3,4-difluorophenyl or chloro-substituted derivatives) using DFT calculations (B3LYP/6-31G*) to map frontier molecular orbitals and predict regioselectivity in ring-opening reactions .

Q. What mechanistic insights explain contradictory biological activity data in enzyme inhibition assays?

- Methodological Answer : Contradictions may arise from assay conditions (e.g., pH, co-solvents) affecting ionization of the carboxylic acid group (pKa ~4–5). Perform kinetic assays under varied pH buffers and use isothermal titration calorimetry (ITC) to measure binding thermodynamics. Compare with methyl ester prodrugs to isolate ionization effects .

Q. How can computational modeling guide the design of derivatives with enhanced target selectivity?

- Methodological Answer : Perform molecular docking (AutoDock Vina) using crystal structures of target enzymes (e.g., cyclooxygenase-2) to identify key interactions (e.g., hydrogen bonding with Arg120). QSAR models trained on IC50 data from analogs (e.g., 4-hydroxyphenyl or difluoromethyl derivatives) can predict substituent effects on potency .

Comparative and Structural Analysis

Q. How does the steric strain of the cyclopropane ring affect its conformational flexibility compared to cyclohexane analogs?

- Methodological Answer : Cyclopropane’s angle strain (60° bond angles) restricts rotation, leading to rigid conformations. Compare energy barriers (kcal/mol) for ring puckering via DFT calculations. Experimental validation via variable-temperature NMR can detect restricted rotation signals .

Q. What are the limitations of current catalytic systems for large-scale enantioselective synthesis?

- Methodological Answer : Rhodium catalysts often suffer from cost and metal leaching. Screen alternatives like Fe(III)-salen complexes or organocatalysts (e.g., Jacobsen thioureas) for improved turnover numbers (TONs). Optimize solvent systems (e.g., switch from DCM to MTBE) to enhance catalyst recyclability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.